molecular formula C11H9BrN4O2 B13926179 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13926179
M. Wt: 309.12 g/mol
InChI Key: CCDVHPCWYWKHTQ-UHFFFAOYSA-N
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Description

The compound 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 2925094-07-9, molecular formula: C₁₁H₉BrN₄O₂) is a heterocyclic hybrid featuring an imidazo[1,2-a]pyridine scaffold fused with a dihydropyrimidine-2,4-dione moiety. The bromine substituent at position 8 of the imidazopyridine ring introduces steric and electronic effects that influence its reactivity and biological interactions.

Properties

Molecular Formula

C11H9BrN4O2

Molecular Weight

309.12 g/mol

IUPAC Name

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H9BrN4O2/c12-7-2-1-4-15-9(6-13-10(7)15)16-5-3-8(17)14-11(16)18/h1-2,4,6H,3,5H2,(H,14,17,18)

InChI Key

CCDVHPCWYWKHTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core with Bromine Substitution

  • The 8-bromoimidazo[1,2-a]pyridine fragment is typically prepared by bromination of the imidazo[1,2-a]pyridine ring system or by constructing the imidazo ring from appropriately brominated pyridine precursors.
  • Bromination reactions are carried out using bromine (Br2) in acidic media such as acetic acid , often at controlled temperatures ranging from room temperature to 80 °C.
  • Reaction times vary from 1 to 24 hours depending on the substrate and desired yield.
  • For example, bromination of related heterocycles such as thieno[2,3-d]pyrimidin-4(3H)-one analogs shows yields from 56% to 95% under conditions involving bromine and acetic acid at temperatures between 0 °C and 80 °C.
  • The bromination is generally followed by purification steps including filtration, washing with water and sodium bicarbonate solution, and drying to isolate the brominated heterocycle.

Construction of the Dihydropyrimidine-2,4-dione Moiety

  • The dihydropyrimidine-2,4(1H,3H)-dione (uracil) core can be synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds or by cyclization of appropriate precursors under acidic or basic conditions.
  • Literature reports indicate that synthesis of dihydropyrimidine analogs often requires strong acidic or basic conditions and elevated temperatures to promote cyclization and ring closure.
  • For example, formic acid and methanesulfonic acid (MsOH) under reflux for 24 hours have been used to synthesize 6-aryl-dihydrouracils, which are structurally related to the dihydropyrimidine core.
  • Alternative oxidizing agents such as m-chloroperbenzoic acid (mCPBA) in dichloromethane can be employed to modify dihydropyrimidine intermediates, facilitating transformations to target compounds.

Coupling of the Imidazo[1,2-a]pyridine and Dihydropyrimidine Units

  • The final coupling step to form 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves linking the brominated imidazo[1,2-a]pyridine moiety to the dihydropyrimidine ring, often through nucleophilic substitution or cross-coupling reactions.
  • The reactive sites on the dihydropyrimidine ring (nitrogen atoms) allow for substitution with the imidazo[1,2-a]pyridine fragment, which may be activated by the bromine substituent for further functionalization.
  • Reaction conditions typically involve polar aprotic solvents such as DMSO or dichloromethane, with catalysts or bases to facilitate the coupling.
  • Purification involves filtration, washing with saturated sodium bicarbonate, and drying under vacuum to isolate the pure product.

Experimental Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Bromination of heterocycle Bromine, Acetic acid 0–80 °C 1–24 h 56–95% (related compounds) Controlled addition of Br2, stirring, filtration, washing
2 Cyclization to dihydropyrimidine Formic acid, MsOH, reflux ~100 °C 24 h ~30–37% (analogous compounds) Strong acid conditions, long reflux time
3 Oxidation/modification mCPBA in DCM RT 3 h Moderate Used for intermediate modifications
4 Coupling reaction Dihydropyrimidine + brominated imidazo-pyridine, base/catalyst RT or mild heating Several hours Variable Polar solvents, purification by filtration and washing

Detailed Research Findings and Notes

  • The synthesis of dihydropyrimidine derivatives requires careful control to avoid decomposition, as harsh acidic or basic conditions can lead to complex mixtures.
  • Use of phosphotungstic acid in absolute ethanol has been reported to give dihydropyrimidine products in moderate yields (~30%) after prolonged reaction times.
  • Bromination of heterocyclic rings like imidazo[1,2-a]pyridine is well-documented with bromine in acetic acid, with reaction temperature and time strongly influencing yield and selectivity.
  • The presence of the bromine substituent on the imidazo ring enhances the compound’s potential for further functionalization via cross-coupling reactions (e.g., Suzuki coupling), making it a versatile intermediate in medicinal chemistry.
  • NMR characterization (1H and 13C) and mass spectrometry confirm the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Thieno[2,3-d]pyrimidine Derivatives

Compounds such as 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () share a fused pyrimidine core but replace the dihydropyrimidine ring with a thieno[2,3-d]pyrimidine system. This substitution enhances aromaticity and alters electronic properties, leading to moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis (MIC values: 32–64 µg/mL). Notably, its activity against P. aeruginosa (MIC: 16 µg/mL) exceeds that of streptomycin .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Derivatives like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature a saturated imidazopyridine ring with ester and cyano substituents. No direct biological data are reported for these analogs .

Amino-Substituted Analogs

The compound 1-(6-aminoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 2925081-57-6, ) replaces the bromine atom with an amino group. This substitution likely enhances hydrogen-bonding capacity, which could improve target binding but may also reduce metabolic stability .

Electronic and Steric Effects

  • Bromine vs. Amino Substituents: The bromine atom in the target compound increases electronegativity and steric bulk compared to amino-substituted analogs. This may enhance interactions with hydrophobic enzyme pockets but reduce solubility .
  • Thieno[2,3-d]pyrimidine vs.

Biological Activity

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates elements of imidazole, pyridine, and dihydropyrimidine, which may contribute to its diverse pharmacological properties.

Chemical Structure

The compound's chemical formula is C11H9BrN4O2C_{11}H_{9}BrN_{4}O_{2} and it features a bromo substituent on the imidazole ring along with two carbonyl groups in the dihydropyrimidine moiety. This structural configuration is believed to enhance its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Against A431 Cells

A study focused on the efficacy of dihydropyrimidine derivatives demonstrated notable activity against A431 cancer cell lines. The results indicated that certain derivatives could induce apoptosis through mitochondrial pathways and modulate key signaling proteins involved in cell survival.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of similar compounds against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dioneStaphylococcus aureus32 µg/mL
Dihydropyrimidinone DerivativeEscherichia coli16 µg/mL
Imidazo[1,2-a]pyridine DerivativeKlebsiella pneumoniae64 µg/mL

The biological activity of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • DNA Interaction : The presence of nitrogenous bases allows for potential intercalation into DNA structures, disrupting replication processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions such as temperature and solvent choice. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity.

Future Directions

The ongoing research into the biological activities of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione suggests potential applications in drug development for both cancer treatment and antimicrobial therapies. Further studies focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and understanding its mechanisms.

Q & A

Q. What are the established synthetic routes for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as diketones or esters. For example, a two-step one-pot reaction involving cyclization and functionalization has been reported for structurally similar imidazo[1,2-a]pyrimidines, yielding products with moderate purity (55–61%) . Key steps include optimizing solvent systems (e.g., DMF or acetone) and catalysts (e.g., potassium carbonate) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of 1H/13C NMR (in DMSO-d6 or CDCl3), IR (to confirm carbonyl and C-Br stretches), and HRMS (for molecular weight validation) is essential. For example, 1H NMR chemical shifts in the range of δ 7.5–8.5 ppm are typical for aromatic protons in brominated imidazo-pyridine systems, while dihydropyrimidine carbonyl groups appear near δ 165–170 ppm in 13C NMR . IR absorption bands at ~1700 cm⁻¹ confirm the presence of C=O groups .

Q. How can researchers evaluate the biological activity of this compound?

Standard pharmacological assays include:

  • In vitro cytotoxicity (MTT assay) against cancer cell lines.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Binding affinity assays (SPR or ITC) to assess interactions with biomacromolecules. Structural analogs of imidazo[1,2-a]pyrimidines have shown anxiolytic and antiviral activity, suggesting similar methodologies could apply here .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of brominated imidazo-pyridine derivatives?

Low yields (e.g., 55% in one-pot reactions) may arise from competing side reactions or poor solubility. Solutions include:

  • Microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Halogen-directed lithiation to enhance bromine substitution specificity .
  • Computational modeling (DFT or molecular dynamics) to predict reactive intermediates and optimize reaction pathways .

Q. How can computational chemistry aid in understanding the reaction mechanism of dihydropyrimidine formation?

Quantum mechanical calculations (e.g., Gaussian or ORCA) can map transition states and identify rate-limiting steps. For example, cycloaddition reactions involving chalcones and aldoximes proceed via a 1,3-dipolar mechanism, which can be validated using activation energy profiles . Additionally, molecular docking can predict binding modes of intermediates to catalysts like K2CO3 .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?

Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) often complicate crystal packing. Strategies include:

  • Slow evaporation in polar solvents (ethanol/water mixtures) to grow single crystals.
  • Synchrotron X-ray diffraction to enhance resolution for low-symmetry space groups.
  • Hirshfeld surface analysis to quantify intermolecular contacts and refine thermal parameters .

Q. How should researchers reconcile discrepancies in spectroscopic data across studies?

Contradictions in NMR or MS data may stem from solvent effects, impurities, or tautomerism. For example, dihydropyrimidine keto-enol tautomerism can shift carbonyl peaks by 5–10 ppm in 13C NMR. To resolve this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What advanced functionalization methods are applicable to the bromine substituent in this compound?

The bromine atom at position 8 enables cross-coupling reactions (Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic groups. For instance, palladium-catalyzed coupling with boronic acids can generate biaryl derivatives for structure-activity relationship (SAR) studies . Reaction conditions (e.g., ligand choice, solvent) must be optimized to avoid dehalogenation side reactions.

Methodological Considerations

  • Synthesis Optimization Table

    ParameterTypical RangeImpact on Yield/Purity
    Reaction Temperature80–120°CHigher temps favor cyclization but may degrade brominated intermediates
    Solvent PolarityDMF > acetone > EtOHPolar aprotic solvents enhance solubility of intermediates
    Catalyst Loading10–20 mol% K2CO3Excess catalyst may promote side reactions
  • Key Spectral Benchmarks

    TechniqueExpected Signals
    1H NMR δ 8.2–8.5 ppm (imidazo-pyridine H)
    13C NMR δ 160–170 ppm (C=O), δ 110–120 ppm (C-Br)
    HRMS m/z calculated within ±1 ppm of observed

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